N-(cyclopentylmethyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-(cyclopentylmethyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of amides This compound features a cyclopentylmethyl group, a tetrahydro-1,2-benzoxazole moiety, and a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, cyclization can be achieved using reagents like polyphosphoric acid or phosphorus oxychloride.
Alkylation: The benzoxazole intermediate can be alkylated using cyclopentylmethyl halide under basic conditions.
Amidation: The final step involves the reaction of the alkylated benzoxazole with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The benzoxazole ring may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(cyclopentylmethyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole moiety could play a role in binding to biological targets, while the amide group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopentylmethyl)-N-(benzoxazol-3-ylmethyl)prop-2-enamide
- N-(Cyclopentylmethyl)-N-(4,5,6,7-tetrahydro-1,2-benzimidazol-3-ylmethyl)prop-2-enamide
- N-(Cyclopentylmethyl)-N-(4,5,6,7-tetrahydro-1,2-benzothiazol-3-ylmethyl)prop-2-enamide
Uniqueness
The presence of the tetrahydro-1,2-benzoxazole ring distinguishes this compound from others, potentially offering unique binding properties and reactivity. The combination of the cyclopentylmethyl group and the prop-2-enamide functionality may also confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-17(20)19(11-13-7-3-4-8-13)12-15-14-9-5-6-10-16(14)21-18-15/h2,13H,1,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYQPIETYYYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCC1)CC2=NOC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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